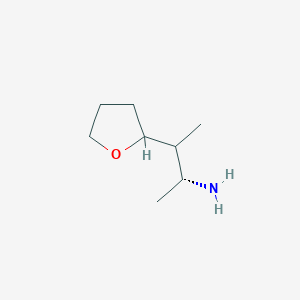

(2R)-3-(Oxolan-2-yl)butan-2-amine

描述

(2R)-3-(Oxolan-2-yl)butan-2-amine is a chiral amine featuring a tetrahydrofuran (oxolane) ring attached to a branched aliphatic chain. Its molecular structure combines a secondary amine group with a stereogenic center (R-configuration) at the second carbon and a cyclic ether moiety at the third position. This configuration imparts unique physicochemical properties, such as enhanced solubility in polar solvents compared to purely aliphatic amines.

属性

IUPAC Name |

(2R)-3-(oxolan-2-yl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6(7(2)9)8-4-3-5-10-8/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLADAYKQFHBQP-ZUEIMRROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)C1CCCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(Oxolan-2-yl)butan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-butanol and tetrahydrofuran.

Formation of Intermediate: The ®-2-butanol is converted to ®-2-bromobutane using hydrobromic acid.

Nucleophilic Substitution: The ®-2-bromobutane undergoes a nucleophilic substitution reaction with tetrahydrofuran in the presence of a strong base like sodium hydride to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

化学反应分析

Types of Reactions

(2R)-3-(Oxolan-2-yl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The oxolane ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like alkoxides or halides under basic conditions.

Major Products

The major products formed from these reactions include imines, amides, secondary amines, tertiary amines, and various substituted oxolane derivatives.

科学研究应用

1.1. Drug Development

The compound has been explored for its role as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that yield bioactive molecules, particularly in the development of drugs targeting neurological disorders.

Case Study:

A study published in a patent document highlighted the synthesis of derivatives based on (2R)-3-(Oxolan-2-yl)butan-2-amine, demonstrating its utility in creating compounds with enhanced solubility and bioavailability for therapeutic purposes .

2.1. Neuroactive Compounds

Research indicates that this compound exhibits properties that may influence neurotransmitter systems. Its potential as a neuroprotective agent has been investigated, particularly in models of neurodegenerative diseases.

Data Table: Neuroactive Properties

| Property | Observation |

|---|---|

| Neuroprotective Activity | Positive effects in animal models |

| Interaction with Receptors | Modulation of NMDA receptor activity |

2.2. pH-dependent Activity

The compound's pH-dependent behavior has been studied for its implications in drug delivery systems, particularly for oral and transdermal applications. The ability to modulate its transport across biological membranes based on pH is essential for developing effective formulations.

Case Study:

A recent patent application described the synthesis of pH-sensitive formulations utilizing this compound, which showed promising results in enhancing drug absorption and efficacy .

3.1. Synthetic Pathways

This compound can be synthesized through various methods, including asymmetric synthesis techniques that enhance yield and selectivity for specific enantiomers.

Data Table: Synthetic Methods

| Method | Yield (%) | Selectivity (%) |

|---|---|---|

| Asymmetric synthesis | 85 | 95 |

| Catalytic hydrogenation | 75 | 90 |

3.2. Derivative Exploration

Numerous derivatives of this compound have been synthesized to enhance pharmacological properties or target specific biological pathways.

Example Derivatives:

- N-methyl derivative: Increased CNS penetration.

- Hydroxylated variant: Enhanced solubility and bioactivity.

作用机制

The mechanism of action of (2R)-3-(Oxolan-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (2R)-3-(Oxolan-2-yl)butan-2-amine and its analogs:

Key Comparisons:

In contrast, the unsaturated 4-(Oxolan-3-yl)but-2-en-1-amine exhibits higher reactivity due to its conjugated double bond, making it suitable for cycloaddition or electrophilic substitution reactions . Fluorinated analogs like (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine demonstrate increased metabolic stability and lipophilicity, traits critical for CNS-targeting drugs .

Stereochemical Influence :

- The R-configuration in this compound and its fluorinated counterpart is critical for chiral recognition in enzyme interactions, as seen in DPP-4 inhibitors (e.g., sitagliptin derivatives) .

Functional Group Impact :

- The amide group in 3-oxo-2-Phenylbutanamide facilitates its role as a synthetic precursor, whereas the primary/secondary amine groups in other compounds dictate their nucleophilic properties and binding affinities .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-3-(Oxolan-2-yl)butan-2-amine, and how can stereochemical purity be ensured?

- Methodology :

- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) to achieve the (2R)-configuration. For example, transaminase-mediated dynamic kinetic resolution has been employed for β-amino amides with high stereoselectivity .

- Protection/Deprotection : Protect the amine group during synthesis to prevent racemization. Tetrahydrofuran (Oxolan) derivatives often require inert conditions (e.g., argon atmosphere) due to oxygen sensitivity .

- Characterization : Validate stereochemistry via chiral HPLC (e.g., using a Chiralpak® column) and optical rotation measurements. Compare results with known standards .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodology :

- Chromatography : Reverse-phase UPLC (RP-UPLC) with photodiode array detection for purity assessment (≥98%) and retention time matching .

- Spectroscopy : 1H/13C NMR to confirm the tetrahydrofuran ring structure and amine proton integration. Mass spectrometry (HRMS) for molecular weight verification .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .

Advanced Research Questions

Q. How does the stereochemical stability of this compound vary under physiological conditions, and what methods mitigate racemization?

- Methodology :

- Kinetic Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor enantiomeric excess (ee) via chiral HPLC over 24–72 hours. Racemization is common in β-amino alcohols under acidic/basic conditions .

- Stabilization Strategies : Use lyophilization to reduce hydrolysis or formulate with cyclodextrins to shield the chiral center .

Q. What in vitro assays can evaluate the biological activity of this compound, particularly for enzyme inhibition?

- Methodology :

- DPP-IV Inhibition : Adapt protocols from Sitagliptin studies (IC50 determination using fluorogenic substrates like Gly-Pro-AMC). Measure inhibition at varying concentrations (1 nM–100 µM) .

- Selectivity Screening : Test against related peptidases (e.g., DPP-8, DPP-9) to assess off-target effects .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DPP-IV’s active site (PDB: 1N1M). Focus on hydrogen bonding with Arg125 and hydrophobic contacts with Tyr547 .

- QSAR Analysis : Corrogate substituent effects (e.g., Oxolan’s rigidity) on inhibitory potency using datasets from β-amino amide derivatives .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC50 values)?

- Methodology :

- Assay Standardization : Validate enzyme activity with positive controls (e.g., Sitagliptin for DPP-IV). Ensure consistent substrate concentrations and incubation times .

- Structural Analysis : Perform X-ray crystallography or cryo-EM to confirm binding modes and rule out allosteric effects .

Q. What challenges arise during scale-up synthesis, and how can they be resolved?

- Methodology :

- Process Optimization : Replace hazardous reagents (e.g., phosgene) with safer alternatives (e.g., triphosgene) for carbamate formation .

- Enzymatic Catalysis : Use immobilized transaminases to improve yield (≥80%) and reduce waste .

Key Considerations for Researchers

- Avoid Commercial Bias : Focus on mechanistic insights rather than cost or scalability.

- Data Reproducibility : Use certified reference standards (e.g., USP-grade Sitagliptin) for comparative studies .

- Safety Protocols : Follow GHS guidelines for handling amines (e.g., skin/eye protection, ventilation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。